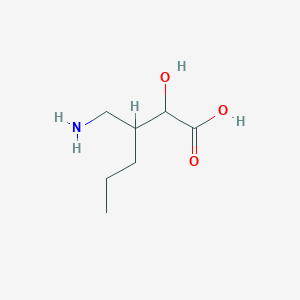
3-(Aminomethyl)-2-hydroxyhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-2-hydroxyhexanoic acid is an organic compound that belongs to the class of amino acids It is structurally characterized by an amino group (-NH2) attached to the third carbon, a hydroxyl group (-OH) attached to the second carbon, and a hexanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-hydroxyhexanoic acid can be achieved through several methods. One common approach involves the condensation of isovaleraldehyde with an alkyl cyanoacetate to form a 2-cyano-5-methylhex-2-enoic acid alkyl ester. This intermediate is then reacted with a dialkyl malonate to form 3-isobutylglutaric acid, which is subsequently converted to its anhydride form. The anhydride is then reacted with ammonia to form 3-(carbamoylmethyl)-5-methylhexanoic acid, which is finally converted to this compound through a Hofmann rearrangement .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of recoverable reagents and environmentally friendly solvents to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-2-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the hexanoic acid backbone can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the carbonyl group can produce an alcohol .
Applications De Recherche Scientifique
3-(Aminomethyl)-2-hydroxyhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-2-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to act as a ligand for various enzymes and receptors, influencing their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
3-(Aminomethyl)-2-hydroxyhexanoic acid can be compared with other similar compounds, such as:
Aminocaproic acid: Both compounds have a similar hexanoic acid backbone, but this compound has an additional hydroxyl group, which can influence its reactivity and biological activity.
Aminomethylbenzoic acid: This compound has a similar amino group but differs in its aromatic structure, leading to different chemical and biological properties.
Aminomethylphenylboronic acid: This compound contains a boronic acid group, which imparts unique reactivity compared to the hydroxyl group in this compound .
Propriétés
Formule moléculaire |
C7H15NO3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
3-(aminomethyl)-2-hydroxyhexanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-2-3-5(4-8)6(9)7(10)11/h5-6,9H,2-4,8H2,1H3,(H,10,11) |
Clé InChI |
AHEBIGXOSZRCMK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CN)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[6-(aminooxy)hexyl]carbamate](/img/structure/B13547325.png)
methyl}prop-2-enamide](/img/structure/B13547329.png)
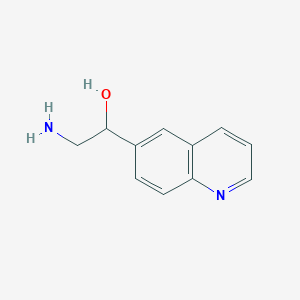
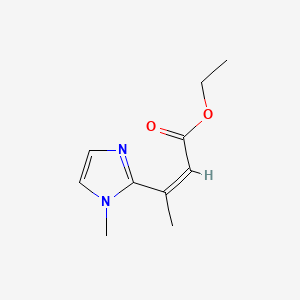
![Tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate](/img/structure/B13547355.png)
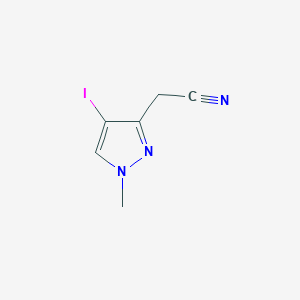
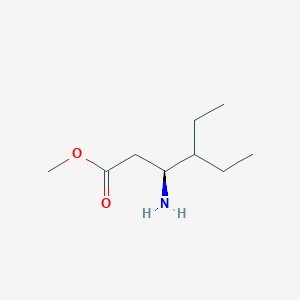
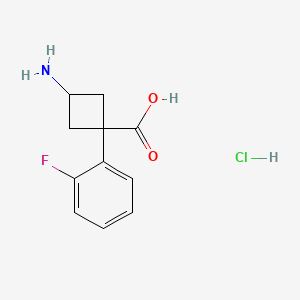


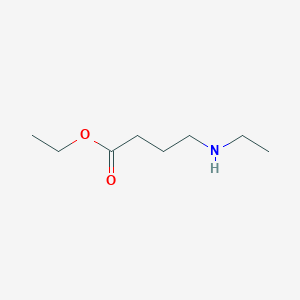
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13547382.png)
![2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride](/img/structure/B13547391.png)
![2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one](/img/structure/B13547400.png)
